

## Application Notes and Protocols: SAR-20347 in Preclinical Models of Lupus

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation in various organs. The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical mediator of cytokine signaling implicated in lupus pathogenesis. **SAR-20347** is a potent small-molecule dual inhibitor of Tyrosine Kinase 2 (Tyk2) and Janus Kinase 1 (Jak1), key components of this pathway.[1] By inhibiting Tyk2 and Jak1, **SAR-20347** effectively modulates the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α), all of which play a significant role in the pathophysiology of SLE.[2][3]

These application notes provide a comprehensive overview of the use of **SAR-20347** in preclinical lupus models, including quantitative data from in vivo studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

# Data Presentation In Vivo Efficacy of SAR-20347 in the (NZBxNZW) F1 Mouse Model



The (NZBxNZW) F1 hybrid mouse is a well-established spontaneous model of SLE that mirrors key features of the human disease, including the development of autoantibodies against double-stranded DNA (dsDNA) and hypergammaglobulinemia.[1][2] The following table summarizes the key findings from a 6-week treatment study with **SAR-20347** in 16-week-old female (NZBxNZW) F1 mice.[1][4]

| Treatment<br>Group | Dose (mg/kg) | Key Cellular<br>Changes in<br>Spleen                                                                | Anti-dsDNA<br>Antibodies                     | Total IgG                                    |
|--------------------|--------------|-----------------------------------------------------------------------------------------------------|----------------------------------------------|----------------------------------------------|
| Vehicle            | -            | Baseline levels of plasma cells, T follicular helper (Tfh) cells, and germinal center (GC) B cells. | No significant<br>change                     | No significant<br>change                     |
| SAR-20347          | 10           | Not specified                                                                                       | No significant<br>difference from<br>vehicle | No significant<br>difference from<br>vehicle |
| SAR-20347          | 25           | Not specified                                                                                       | No significant difference from vehicle       | No significant difference from vehicle       |
| SAR-20347          | 50           | Decreased plasma cells, T follicular helper (Tfh) cells, and germinal center (GC) B cells.          | No significant<br>difference from<br>vehicle | No significant<br>difference from<br>vehicle |

# Signaling Pathways and Experimental Workflow SAR-20347 Mechanism of Action: Inhibition of Tyk2/Jak1 Signaling



**SAR-20347** exerts its therapeutic effect by inhibiting the Tyk2 and Jak1 kinases, which are crucial for the signaling of several key cytokines involved in lupus pathogenesis. The diagram below illustrates the points of inhibition within the IL-12/IL-23 and Type I IFN signaling pathways.



Click to download full resolution via product page

Caption: Mechanism of SAR-20347 in inhibiting Tyk2/Jak1-mediated cytokine signaling.



# Experimental Workflow for Preclinical Evaluation in Lupus Models

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **SAR-20347** in a preclinical lupus model.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating SAR-20347 in preclinical lupus models.



# Experimental Protocols In Vivo Administration of SAR-20347 in the (NZBxNZW) F1 Mouse Model

Objective: To evaluate the in vivo efficacy of **SAR-20347** in a spontaneous mouse model of lupus.

#### Materials:

- Female (NZBxNZW) F1 mice (e.g., 16 weeks of age)[4]
- SAR-20347
- Vehicle (e.g., 10% DMSO/90% PEG400, as used in other in vivo studies with SAR-20347)[5]
- Oral gavage needles
- Standard laboratory animal housing and monitoring equipment

#### Procedure:

- Acclimate female (NZBxNZW) F1 mice to the facility for at least one week prior to the start of the study.
- At 16 weeks of age, collect baseline serum samples via a submandibular or saphenous bleed to measure total IgG and anti-dsDNA IgG levels.[4]
- Randomize mice into treatment groups based on their baseline serum IgG levels to ensure an even distribution of disease severity.[4]
- Prepare SAR-20347 formulations in the vehicle at the desired concentrations (e.g., 10, 25, and 50 mg/kg).[4] The vehicle alone will serve as the control.
- Administer SAR-20347 or vehicle to the respective groups daily via oral gavage for a period of 6 weeks.[1]
- · Monitor the animals' body weight and general health status at least twice weekly.



 At the end of the 6-week treatment period, collect terminal blood samples for serum analysis and harvest spleens for cellular analysis.

## Measurement of Anti-dsDNA IgG in Mouse Serum by ELISA

Objective: To quantify the levels of anti-dsDNA IgG autoantibodies in mouse serum.

#### Materials:

- Mouse anti-dsDNA IgG ELISA kit (commercially available kits from various suppliers)[6][7][8]
- Mouse serum samples
- Microplate reader capable of measuring absorbance at 450 nm

Procedure (General Protocol, refer to manufacturer's instructions for specifics):

- Prepare reagents and standards as per the kit manufacturer's instructions.
- Dilute mouse serum samples (e.g., 1:100) in the provided sample diluent buffer.[6]
- Add 100 μL of standards, controls, and diluted samples to the dsDNA-coated microplate wells.
- Incubate the plate, typically for 1-2 hours at room temperature.[6]
- Wash the plate 3-5 times with the provided wash buffer.[6]
- Add 100 μL of HRP-conjugated anti-mouse IgG detection antibody to each well.
- Incubate the plate for 30-60 minutes at room temperature.[1]
- Wash the plate 3-5 times with wash buffer.
- Add 100 μL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.



- Stop the reaction by adding 100 μL of stop solution to each well.
- Read the absorbance at 450 nm on a microplate reader.
- Calculate the concentration of anti-dsDNA IgG in the samples by comparing their absorbance to the standard curve.

## Flow Cytometric Analysis of Splenic Immune Cell Populations

Objective: To identify and quantify changes in splenic plasma cells, T follicular helper (Tfh) cells, and germinal center (GC) B cells.

#### Materials:

- Freshly harvested mouse spleens
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- 70 μm cell strainers[9]
- Red Blood Cell (RBC) Lysis Buffer[9]
- FACS buffer (e.g., PBS with 2% FBS)
- Fixable viability dye
- Fluorochrome-conjugated antibodies against mouse cell surface and intracellular markers (see table below)
- Intracellular fixation and permeabilization buffers
- Flow cytometer

Antibody Panel Suggestion:



| Target       | Fluorochrome          | Cell Population                           |
|--------------|-----------------------|-------------------------------------------|
| CD19 or B220 | e.g., FITC            | B cells                                   |
| CD138        | e.g., PE              | Plasma cells                              |
| GL7          | e.g., PerCP-Cy5.5     | Germinal Center B cells                   |
| CD95 (Fas)   | e.g., APC             | Germinal Center B cells                   |
| CD4          | e.g., APC-Cy7         | T helper cells                            |
| CXCR5        | e.g., BV421           | T follicular helper cells                 |
| PD-1         | e.g., BV510           | T follicular helper cells                 |
| Bcl6         | e.g., Alexa Fluor 647 | T follicular helper cells (intracellular) |

#### Procedure:

- Spleen Dissociation:
  - Aseptically remove the spleen and place it in a petri dish with cold FACS buffer.
  - $\circ$  Mechanically dissociate the spleen by mashing it through a 70  $\mu$ m cell strainer using the plunger of a syringe.[9]
  - Collect the single-cell suspension and centrifuge at 300-400 x g for 5-7 minutes.
  - Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
  - Neutralize the lysis buffer with an excess of FACS buffer and centrifuge again.
  - Resuspend the splenocytes in FACS buffer and perform a cell count.
- Staining:
  - Aliquot approximately 1-2 x 10^6 cells per tube.



- Stain for viability using a fixable viability dye according to the manufacturer's protocol.
- Wash the cells with FACS buffer.
- Perform surface staining by adding a cocktail of antibodies against surface markers (e.g., CD19, B220, CD138, GL7, CD95, CD4, CXCR5, PD-1) and incubate for 20-30 minutes on ice in the dark.[10][11]
- Wash the cells twice with FACS buffer.
- For intracellular staining (e.g., Bcl6), fix and permeabilize the cells using an appropriate buffer system.
- Add the intracellular antibody and incubate for 30-45 minutes on ice in the dark.
- Wash the cells with permeabilization buffer and then with FACS buffer.
- Resuspend the final cell pellet in FACS buffer for analysis.
- Data Acquisition and Analysis:
  - Acquire data on a multicolor flow cytometer.
  - Analyze the data using appropriate software. Gate on live, single cells, and then identify
    the populations of interest based on their marker expression (e.g., Tfh cells:
    CD4+CXCR5+PD-1+; GC B cells: B220+GL7+CD95+; Plasma cells: B220-lowCD138+).

### Conclusion

**SAR-20347**, as a dual inhibitor of Tyk2 and Jak1, demonstrates a clear immunomodulatory effect in a preclinical model of lupus by targeting key pathogenic cell populations. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of **SAR-20347** and similar molecules in the context of SLE and other autoimmune diseases. These guidelines should be adapted and optimized based on specific experimental goals and laboratory conditions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 4adi.com [4adi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Mouse anti-double stranded DNA antibody (IgG) Elisa Kit AFG Scientific [afgsci.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Mouse Spleen Cell Isolation Protocol | Thermo Fisher Scientific HK [thermofisher.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- To cite this document: BenchChem. [Application Notes and Protocols: SAR-20347 in Preclinical Models of Lupus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612999#application-of-sar-20347-in-lupus-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com